6-pyridin-3-yl-2H-pyridazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCHIKONQFIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439909 | |
| Record name | 6-(Pyridin-3-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78784-65-3 | |
| Record name | 6-(Pyridin-3-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 6 Pyridin 3 Yl 2h Pyridazin 3 One
Reactivity Profiles of the Pyridazinone Ring
The pyridazinone ring is an aromatic, six-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. This structure results in a π-deficient character, which profoundly influences its reactivity.
Electrophilic Aromatic Substitution: The pyridazinone ring, much like pyridine (B92270) and other azines, is generally deactivated towards electrophilic aromatic substitution. researchgate.net The presence of two electronegative nitrogen atoms reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. researchgate.net Furthermore, the nitrogen atoms can be protonated or coordinate with Lewis acids under typical electrophilic reaction conditions, further deactivating the ring system. youtube.com Consequently, forcing conditions are often required for reactions like nitration or halogenation, and substitution, when it occurs, is often directed to specific available positions, though this is not a common transformation for this ring system.
Nucleophilic Aromatic Substitution: In contrast to its inertness toward electrophiles, the π-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic attack. researchgate.net Nucleophilic substitution of hydrogen (SNH) and substitution of leaving groups (SNAr) are important transformations.
Substitution of Leaving Groups: Halogens (e.g., chloro, bromo) are common leaving groups on the pyridazinone ring. Studies on related 4,5-dichloropyridazinones show that nucleophiles like phenoxides can regioselectively displace one or both chlorine atoms. clockss.org The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to unexpected 4,5-disubstituted products through a cine substitution mechanism. nih.gov Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also highly effective for introducing aryl or other substituents onto halopyridazinones, providing a versatile method for functionalization. researchgate.net
Nucleophilic Substitution of Hydrogen (SNH): Direct functionalization at C-4 can be achieved through SNH reactions. For instance, treatment of 2-benzyl-6-chloropyridazin-3(2H)-one with Grignard reagents, followed by an electrophilic quench (e.g., with Br₂), yields the C-4 alkylated derivative. nih.gov This proceeds via an anionic σH-adduct intermediate. nih.gov
| Reaction Type | Position | Reagents/Conditions | Outcome | Reference |
| Nucleophilic Substitution | C4 and/or C5 | Phenoxides, NaH, THF | Regioselective displacement of Cl | clockss.org |
| Cine Substitution | C4, C5 | Grignard reagents on 5-halo derivatives | 4,5-disubstitution | nih.gov |
| Suzuki-Miyaura Coupling | C4 | 2-formylphenylboronic acid, Pd catalyst | Biaryl product formation and cyclization | researchgate.net |
| SNH Reaction | C4 | Grignard reagents, then Br₂ | C4-alkylation/arylation | nih.gov |
Ring-Closure Reactions (Synthesis): The pyridazinone ring is commonly synthesized via condensation reactions. A primary method involves the reaction of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). For 6-aryl pyridazinones, this involves the condensation of an appropriate aroylacrylic acid with hydrazine. researchgate.netnih.gov Another powerful method is the inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkene or alkyne, which proceeds with high regioselectivity followed by nitrogen extrusion to form the pyridazine (B1198779) core. rsc.orgrsc.orgorganic-chemistry.org
Ring-Opening Reactions: While the aromatic pyridazinone ring is generally stable, ring-opening can be induced under specific conditions. Such transformations are less common than for saturated heterocycles but can occur, for instance, during the synthesis of complex polycyclic systems. mdpi.comsciencegate.appdntb.gov.ua For example, certain fused pyridone systems can undergo ring-opening transformations in the presence of acid or nucleophiles like ethanolamine. mdpi.com Ring-opening of the related aziridine (B145994) and azetidine (B1206935) heterocycles is a well-known process driven by ring strain, often under acidic conditions. youtube.com
Reactivity of the Pyridine Moiety and Inter-ring Interactions
The pyridine ring in 6-pyridin-3-yl-2H-pyridazin-3-one also has a distinct reactivity profile. wikipedia.org
Nucleophilic Attack: Like the pyridazinone ring, the pyridine ring is electron-deficient and reacts with strong nucleophiles, typically at the C2 and C4 positions. wikipedia.org
Electrophilic Attack: Electrophilic substitution on pyridine is difficult and requires harsh conditions, resembling the reactivity of nitrobenzene. wikipedia.org When it does occur, it favors the C3 position. The pyridazinone substituent at the C3 position of the pyridine ring will further influence the regioselectivity of such reactions.
Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available to act as a base or a nucleophile. youtube.com It readily reacts with alkyl halides to form pyridinium (B92312) salts and with peracids to form pyridine-N-oxides. wikipedia.org This N-oxidation can alter the substitution pattern, promoting electrophilic attack at the C2 and C4 positions. researchgate.netwikipedia.org
The two rings in the molecule exert mutual electronic influence. The pyridazinone ring acts as an electron-withdrawing group, which is expected to further decrease the electron density of the attached pyridine ring, potentially modifying its susceptibility to nucleophilic attack. Conversely, substitutions on the pyridine ring can modulate the electronic properties and reactivity of the pyridazinone core. nih.gov
Tautomeric Equilibria and Regioselectivity in Pyridazin-3(2H)-ones
Tautomerism: Pyridazin-3(2H)-ones can theoretically exist in a tautomeric equilibrium with their hydroxy-pyridazine form (6-pyridin-3-yl-pyridazin-3-ol). However, extensive studies on related pyridazinones have shown that the keto (or oxo) form is overwhelmingly predominant in various solvents. researchgate.net This stability of the 3(2H)-pyridazinone tautomer is a key feature of its structure. researchgate.net
Regioselectivity: The substitution pattern on the pyridazinone ring strongly directs the outcome of chemical reactions.
In Synthesis: The construction of the pyridazinone ring itself can be highly regioselective. For example, the [4+2] cycloaddition of α-halogeno hydrazones with enaminones provides pyridazine derivatives with remarkable regioselectivity. rsc.org Similarly, inverse-electron-demand Diels-Alder reactions between tetrazines and unsymmetrical dienophiles like alkynyl sulfides can yield single regioisomers. rsc.org
In Substitution Reactions: As noted in section 3.1.1, nucleophilic attack on substituted pyridazinones is also regioselective. In 4,5-dihalopyridazinones, the C4 position is often more reactive towards certain nucleophiles than the C5 position. clockss.org The presence of a directing group, such as a N-benzyl group, can be used to control the regioselectivity of substitutions at various positions of the pyridazine backbone. aliyuncs.com
| Reaction Type | Reactants | Key Feature | Outcome | Reference |
| [4+2] Cycloaddition | α-halogeno hydrazones + enaminones | Catalyst-free, mild conditions | High regioselectivity in pyridazine formation | rsc.org |
| Diels-Alder Reaction | Tetrazines + alkynyl sulfides | Inverse electron demand | Synthesis of pyridazines without regioisomers | rsc.org |
| Nucleophilic Substitution | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one + p-methoxyphenol | Mild conditions (NaH, 0 °C) | Selective substitution at C4 | clockss.org |
Mechanistic Investigations of Key Transformations
Mechanistic studies on pyridazine and pyridazinone systems have provided insight into their reactivity.
Cycloaddition Mechanisms: The formation of pyridazines via L-proline-catalyzed inverse-electron-demand Diels-Alder reactions has been studied using NMR and mass spectrometry. nih.gov The proposed catalytic cycle involves the formation of an enamine dienophile, a [4+2] cycloaddition with a tetrazine, and a subsequent retro-Diels-Alder reaction to eliminate N₂ gas, yielding a dihydropyridazine. nih.govresearchgate.net
Substitution Mechanisms: The mechanism of nucleophilic substitution on chloropyridazinones has been investigated. The reaction with iodide, for instance, has been the subject of detailed mechanistic study. acs.org The cine substitution observed with Grignard reagents on 5-halopyridazinones is proposed to proceed through an anionic σH-adduct which is trapped by an electrophile before the expected elimination occurs. nih.gov
Photochemical Transformations: Pyridinium salts, formed by alkylating the pyridine nitrogen, undergo remarkable photochemical transformations. Mechanistic studies, including deuterium (B1214612) labeling, have shown that irradiation can lead to rearrangements involving intermediates such as azabenzvalene ions, which can be trapped by nucleophiles like water. nih.govresearchgate.net These studies are relevant for understanding potential light-induced reactions of the pyridine moiety in the target molecule.
Structure Activity Relationship Sar Principles in Pyridazinone Chemistry
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. The pyridazine (B1198779) ring system possesses unique physicochemical properties that are vital for molecular recognition. nih.gov It has a high dipole moment and robust, dual hydrogen-bonding capacity, which can be crucial for drug-target interactions. nih.gov
Impact of Substitution at Pyridazinone Nitrogen and Carbon Positions on Chemical Reactivity
Modifying the pyridazinone ring by adding substituents to its nitrogen and carbon atoms is a primary strategy for tuning the molecule's properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can profoundly alter electronic distribution, solubility, metabolic stability, and target affinity. sarpublication.comnih.gov
Substitution at the N2 Position: The nitrogen atom at position 2 of the 2H-pyridazin-3-one ring is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's lipophilicity and its ability to form hydrogen bonds. For instance, in a series of 2-substituted 6-phenyl-3(2H)-pyridazinones, various functionalizations led to compounds with potent analgesic activity. sarpublication.com In studies on monoamine oxidase B (MAO-B) inhibitors, the addition of substituted benzalhydrazone moieties to the N2 position was hypothesized to increase inhibitory activity, particularly with electron-withdrawing groups on the benzalhydrazone ring. mdpi.com
Substitution at Carbon Positions (C4, C5, C6): The carbon atoms of the pyridazinone ring also offer opportunities for modification. Introducing substituents at the C4 and C5 positions can influence the planarity of the ring and introduce new interaction points. The C6 position is particularly significant. In the parent compound, this position is occupied by the pyridine (B92270) ring. In other derivatives, replacing the pyridine with different aryl or alkyl groups has been a key strategy in developing agents for various targets. For example, a series of 6-phenyl-3(2H)-pyridazinones were evaluated for antinociceptive activities. sarpublication.com Similarly, in the development of glucan synthase inhibitors, changes to the core pyridazinone structure, including substitutions, were explored to optimize activity. nih.gov
The following table summarizes research findings on how substitutions affect the biological activity of pyridazinone derivatives.
| Position of Substitution | Substituent Type | Resulting Biological Activity | Research Context |
| N2 | Substituted Benzalhydrazone | Increased MAO-B Inhibition | Design of novel MAO-B inhibitors. mdpi.com |
| N2 | Various functionalized groups | Potent Analgesic Activity | Development of non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com |
| C6 | 4-Acylaminophenyl | Good Inodilating Agents | Search for cardiovascular drugs. sarpublication.com |
| C4/C5 | Halogen atoms | Good Analgesic Activity | Synthesis of derivatives with reduced ulcerogenic side effects. sarpublication.com |
| Core Structure | Indole moiety | PDE4 Inhibition | Discovery of anti-inflammatory agents. nih.gov |
Modulation of Chemical Properties through Pyridine Ring Modification
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, which does not participate in the aromatic system but can readily act as a Lewis base or hydrogen bond acceptor. wikipedia.org The reactivity of this nitrogen can be influenced by substituents on the pyridine ring itself. rsc.org
A modern and powerful strategy for modifying such heterocyclic systems is "skeletal editing." nih.govacs.org This involves the targeted replacement of one or more atoms within the ring scaffold. For instance, recent advances have demonstrated the ability to transmute the nitrogen atom of a pyridine ring into a functionalized carbon atom. nih.govresearchgate.net Such a transformation from a pyridine to a benzene (B151609) derivative can have a profound impact on molecular properties, including metabolic stability and bioavailability, offering a powerful tool in drug design and SAR studies. nih.gov Applying this concept to 6-pyridin-3-yl-2H-pyridazin-3-one could generate analogs where the pyridine ring is replaced by a variously substituted phenyl ring, allowing for a systematic exploration of how this part of the molecule contributes to its biological profile.
Computational Contributions to SAR Understanding
Computational chemistry provides invaluable tools for understanding and predicting SAR, saving time and resources in the drug discovery process. For pyridazinone derivatives, several computational methods have been employed.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov For pyridazinone derivatives, docking studies have been used to identify key interactions with target enzymes like phosphodiesterase 4 (PDE4) and monoamine oxidase B (MAO-B). mdpi.comnih.gov These studies can rationalize the observed activity of a compound and guide the design of new analogs with improved binding affinity. For example, docking studies of MAO-B inhibitors suggested that interactions with specific amino acid residues like E84 or Y326 were crucial for high inhibitory efficiency. mdpi.com
Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. This approach has been applied to phthalazine (B143731) derivatives, which are structurally related to pyridazines, to understand their activity as phosphodiesterase IV inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of binding modes predicted by docking and reveal conformational changes that may occur upon binding. acs.org
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to study the electronic structure of molecules. It has been employed to investigate the mechanisms of reactions involving pyridine rings, such as the effect of acidic or basic conditions on electrocyclization during skeletal editing transformations. nih.gov
These computational approaches, summarized in the table below, are integral to modern medicinal chemistry, enabling a deeper, atom-level understanding of the structure-activity relationships that govern the function of pyridazinone-based compounds.
| Computational Technique | Application in Pyridazinone SAR | Example |
| Molecular Docking | Predicts binding modes and identifies key interactions with target proteins. | Identifying interactions of pyridazinone derivatives with PDE4B and MAO-B active sites. mdpi.comnih.gov |
| Molecular Dynamics (MD) | Confirms the stability of predicted binding modes and analyzes dynamic behavior. | Predicting and confirming the binding mode of 3,6-disubstituted pyridazine derivatives. acs.org |
| 3D-QSAR (e.g., CoMFA) | Correlates 3D molecular properties with biological activity to guide design. | Analysis of related phthalazine derivatives as phosphodiesterase IV inhibitors. nih.gov |
| DFT Calculations | Investigates electronic structure and reaction mechanisms. | Elucidating the mechanism of pyridine-to-benzene skeletal editing transformations. nih.gov |
Advanced Computational and Theoretical Studies of 6 Pyridin 3 Yl 2h Pyridazin 3 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy. For 6-pyridin-3-yl-2H-pyridazin-3-one, these methods have been used to explore its fundamental characteristics.
Geometry Optimization and Conformational Analysis
Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional structure. These calculations typically involve finding the minimum energy conformation of the molecule. For similar pyridazinone derivatives, DFT calculations have been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from X-ray diffraction. uomphysics.netsfasu.edu For instance, in a study of related compounds, the correlation coefficient between DFT-calculated and XRD-determined bond lengths was found to be high, indicating the reliability of the theoretical approach. uomphysics.net The planarity of the pyridazine (B1198779) ring is a key feature, although substitutions can introduce slight distortions. sfasu.edu
Table 1: Selected Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (pyridazine) | 1.39 - 1.47 | 118 - 122 | |
| C-N (pyridazine) | 1.33 - 1.38 | 117 - 123 | |
| N-N (pyridazine) | 1.34 | ||
| C=O | 1.23 | ||
| C-H | 1.08 - 1.09 | ||
| C-C (inter-ring) | 1.48 | ||
| C-N (pyridine) | 1.34 - 1.39 | 117 - 124 | |
| C-H (pyridine) | 1.08 | ||
| C-N-N | 119 | ||
| C-C-C | 120 | ||
| C-C-N | 120 | ||
| Pyridyl-Pyridazinone | Variable |
Note: The values in this table are representative and based on typical bond lengths and angles for similar heterocyclic systems. Precise values for this compound would require specific computational results for this exact molecule.
Vibrational Spectroscopy Predictions
Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can predict the positions of absorption bands corresponding to specific molecular motions. sfasu.eduscifiniti.com For pyridazinone derivatives, DFT calculations have been successfully used to assign vibrational modes, including the characteristic C=O stretching, N-H bending, and various ring vibrations. scifiniti.commdpi.com The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. scifiniti.com
Table 2: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | C-H aromatic stretch |
| ~1670 | C=O stretch |
| ~1600 | C=N stretch |
| ~1580-1400 | C=C aromatic ring stretch |
| ~1300 | C-N stretch |
| ~800-700 | C-H out-of-plane bend |
Note: These are approximate frequency ranges based on characteristic functional group vibrations and data from similar compounds. Precise predictions require specific calculations for this compound.
Electronic Structure and Bonding Analysis
Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Computational methods provide detailed information about orbital energies, charge distribution, and bonding interactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The energy and spatial distribution of these orbitals are critical. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (E_gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For similar heterocyclic systems, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. scifiniti.commdpi.com
Table 3: Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | 4.5 to 6.5 |
Note: These are estimated energy ranges based on typical values for related aromatic and heterocyclic compounds. Specific calculations are needed for precise values.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It is a valuable tool for predicting how a molecule will interact with other charged species. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For molecules containing electronegative atoms like oxygen and nitrogen, these atoms are usually associated with regions of negative electrostatic potential. bhu.ac.inmdpi.com
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis involves transforming the delocalized molecular orbitals into localized orbitals that describe specific bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and charge delocalization. uni-muenchen.de The analysis of Natural Hybrid Orbitals (NHOs) provides information about the hybridization of the atomic orbitals that form the NBOs. uni-muenchen.de
Reactivity Indices and Chemical Hardness/Softness
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. mdpi.comgsconlinepress.com For pyridazinone derivatives, these calculations help in understanding their behavior in chemical reactions and their potential as corrosion inhibitors or bioactive molecules. researchgate.netgsconlinepress.com
Reactivity Indices:
Global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), and the fraction of electrons transferred (ΔN) are calculated to predict the reactive behavior of molecules. researchgate.netgsconlinepress.com
EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor.
ELUMO signifies the electron-accepting ability. A lower ELUMO value suggests a greater propensity to accept electrons.
The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. mdpi.com
In a comparative DFT study of 5-phenyl-6-ethylpridazine-3-one (PEPO) and its thione analogue (PEPT), the EHOMO for PEPO was found to be -6.49 eV and the ELUMO was -1.51 eV, resulting in an energy gap of 4.98 eV. gsconlinepress.comgsconlinepress.com These values, calculated at the B3LYP/6-31G* level of theory, provide a reference for what can be expected for this compound. The presence of the electron-withdrawing pyridine (B92270) ring at the 6-position is likely to influence these values.
Chemical Hardness and Softness:
Chemical hardness (η) and its inverse, softness (σ), are derived from the HOMO and LUMO energies and describe the resistance of a molecule to changes in its electron distribution. researchgate.netgsconlinepress.com
Hardness (η) = (ELUMO - EHOMO) / 2
Softness (σ) = 1 / η
Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap and are more reactive. For the related 5-phenyl-6-ethylpridazine-3-one, the calculated chemical hardness is 2.49 eV, and the softness is 0.40 eV⁻¹. gsconlinepress.comgsconlinepress.com These parameters are vital in understanding the interaction of the molecule with other chemical species.
Table 1: Calculated Reactivity Indices for a Related Pyridazinone Derivative (5-phenyl-6-ethylpridazine-3-one)
| Parameter | Value | Reference |
|---|---|---|
| EHOMO (eV) | -6.49 | gsconlinepress.comgsconlinepress.com |
| ELUMO (eV) | -1.51 | gsconlinepress.comgsconlinepress.com |
| Energy Gap (ΔE) (eV) | 4.98 | gsconlinepress.comgsconlinepress.com |
| Hardness (η) (eV) | 2.49 | gsconlinepress.comgsconlinepress.com |
| Softness (σ) (eV⁻¹) | 0.40 | gsconlinepress.comgsconlinepress.com |
Data from DFT calculations at the B3LYP/6-31G level of theory.*
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which has a rotatable bond between the pyridinone and pyridine rings, MD simulations are invaluable for exploring its conformational landscape.
Theoretical Studies on Tautomeric Preferences and Interconversion Barriers
Tautomerism, the interconversion of constitutional isomers, is a key characteristic of pyridazinones. The parent pyridazin-3(2H)-one can exist in equilibrium with its tautomeric form, pyridazin-3-ol. researchgate.netnih.gov For this compound, the primary tautomeric equilibrium is between the lactam (one) and lactim (ol) forms.
Theoretical studies, primarily using DFT, have shown that for the unsubstituted pyridazin-3(2H)-one, the lactam form is significantly more stable than the lactim form. researchgate.netnih.gov The interconversion can occur through two main mechanisms:
Direct Hydrogen Transfer: This involves the direct movement of a hydrogen atom from the nitrogen to the oxygen, passing through a strained four-membered transition state. This process has a very high activation energy, calculated to be around 42.64 kcal/mol in the gas phase. researchgate.netnih.gov
Dimer-Assisted Double Hydrogen Transfer: In this mechanism, two pyridazinone molecules form a dimer, and a concerted transfer of two hydrogens occurs through a more favorable six-membered transition state. This pathway has a much lower activation energy of approximately 14.66 kcal/mol. researchgate.netnih.gov
The presence of a substituent at the 6-position, such as the pyridine ring in the target molecule, can influence the position of the tautomeric equilibrium. For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that the introduction of a heteroaromatic ring at this position can shift the equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent compound. arkat-usa.orgresearchgate.net This is attributed to the electronic effects of the substituent on the pyridazinone ring. arkat-usa.org
Table 2: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one
| Mechanism | Activation Energy (kcal/mol) | Reference |
|---|---|---|
| Direct Hydrogen Transfer | 42.64 | researchgate.netnih.gov |
| Dimer-Assisted Transfer | 14.66 | researchgate.netnih.gov |
Calculations performed at the B3LYP/6-311++G** level of theory.
Validation of Computational Models with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This ensures that the computational methods are providing a realistic description of the molecular system. For pyridazinone derivatives, this can involve comparing calculated properties with experimentally determined values.
A relevant example is the study of the solubility of 6-phenyl-pyridazin-3(2H)-one in various solvent systems. mdpi.com In this work, experimental solubility data was correlated with several computational models, including the van't Hoff and Jouyban-Acree models. The low root-mean-square deviation (RMSD) values (less than 2.0%) indicated a strong agreement between the experimental results and the computational predictions. mdpi.com
Furthermore, spectroscopic data is often used for validation. Theoretical absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be compared with experimentally measured UV-Vis spectra. colab.ws Similarly, calculated vibrational frequencies from DFT can be matched with experimental data from FT-IR and Raman spectroscopy to confirm the accuracy of the computed molecular geometry. In a study of novel pyridazin-3(2H)-one derivatives, the theoretical absorption spectra constructed using TD-DFT were shown to be in good agreement with the experimental spectra. colab.ws For 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a related structure, coupled cluster theory (CCSD/6-31G*) was used alongside DFT to produce energy-optimized structures and vibrational modes for comparison with potential future experimental data. nih.gov
Non Biological and Industrial Applications of Pyridazinone Derivatives
Role as Intermediates in Fine Chemical Synthesis
Pyridazinone derivatives are crucial building blocks in organic synthesis due to their reactivity and the ability to introduce various functional groups. researchgate.netresearchgate.net The core structure of 6-pyridin-3-yl-2H-pyridazin-3-one serves as a versatile scaffold for constructing more complex heterocyclic systems. researchgate.netmdpi.com Synthetic chemists utilize the pyridazinone ring as a starting point for creating a diverse array of compounds with applications ranging from pharmaceuticals to agrochemicals. scholarsresearchlibrary.comresearchgate.net
The synthesis of the pyridazinone ring itself can be achieved through several methods, often involving the condensation of a ketoacid with hydrazine (B178648) or its derivatives. researchgate.net Once formed, the pyridazinone ring, particularly at the N2 position, can be readily functionalized. researchgate.net For instance, reactions with alkyl halides or other electrophiles allow for the introduction of various substituents, leading to a wide range of 2,6-disubstituted pyridazin-3(2H)-one derivatives. nih.gov These modifications are instrumental in tuning the molecule's properties for specific applications. The pyridazine (B1198779) ring can also undergo transformations to form other heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, highlighting its role as a key intermediate. researchgate.netmdpi.com
| Intermediate Compound | Synthetic Transformation | Resulting Compound Class |
| 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone | Reaction with hydrazine hydrate (B1144303) followed by cyclization | Pyridazin-3(4H)-ones |
| 6-chloro researchgate.netCurrent time information in Bangalore, IN.tandfonline.comtriazolo [4,3-b]pyridazin-3yl)glycinate | Annulation of 1,2,4-triazole (B32235) ring | Ethyl N-benzoyl-α-hetero-aryl-glycinates |
| 6-acetyl-3-oxopyridazine derivative | Condensation with dimethylformamide dimethylacetal (DMF-DMA) | Enaminone derivatives |
Applications in Agrochemical Design and Development
The pyridazinone nucleus is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized for crop protection. scholarsresearchlibrary.comresearchgate.netscispace.com These compounds have been developed to possess a range of activities, including herbicidal, insecticidal, and acaricidal properties. researchgate.netscispace.commdpi.com
Pyridazinone derivatives are recognized for their potent herbicidal effects. researchgate.netscispace.commdpi.com They are active components in various herbicide formulations designed to control the growth of unwanted plants. google.com The mode of action often involves the inhibition of essential plant processes. A notable example is their ability to interfere with photosynthesis. Specific pyridazinone-based herbicides are known to inhibit the Hill reaction, a key process in the light-dependent reactions of photosynthesis, thereby disrupting the plant's ability to produce energy. Patents describe pyridazinone compounds, which can include pyridyl-substituted variations, for their utility in controlling weeds. google.com
A significant number of pyridazinone derivatives have been reported to exhibit insecticidal and acaricidal activities. researchgate.netscispace.com One of the most well-known examples is Pyridaben, a pyridazinone derivative used to control mites and various insects like whiteflies, aphids, and thrips. scispace.com The effectiveness of these compounds lies in their ability to disrupt the nervous system or metabolic processes of the target pests. Research has led to the synthesis of numerous new pyridazinone-based compounds, such as oxadiazolyl 3(2H)-pyridazinones, which are evaluated for their potential as next-generation insecticides and acaricides. scispace.com The structural diversity achievable from the pyridazinone scaffold allows for the development of agents with high selectivity and efficacy. scispace.comresearchgate.net
| Agrochemical Agent | Type | Target |
| Pyridaben (NC-129) | Insecticide, Acaricide | Mites, white flies, aphids, thrips |
| NC-170 | Juvenoid | Planthopper (inhibits metamorphosis) |
| General Pyridazinone Derivatives | Herbicide | Undesired plants (e.g., by inhibiting photosynthesis) |
Coordination Chemistry and Ligand Design
The compound this compound possesses intrinsic features that make it a compelling candidate for ligand design in coordination chemistry. scholarsresearchlibrary.com It contains multiple potential donor sites—specifically, the nitrogen atoms of both the pyridine (B92270) and pyridazine rings. scholarsresearchlibrary.comwikipedia.org This structure allows it to act as a ligand, binding to metal ions to form coordination complexes.
Pyridine itself is a classic ligand in transition metal chemistry, forming stable complexes with a wide range of metals. wikipedia.org The pyridazine ring also participates in coordination, though it is studied less extensively. scholarsresearchlibrary.com The presence of both rings in a single molecule opens up the possibility for it to act as a bidentate ligand, where both a pyridine nitrogen and a pyridazine nitrogen bind to the same metal center, forming a stable chelate ring. researchgate.net Alternatively, it could function as a bridging ligand, connecting two different metal centers, which is a key principle in the construction of coordination polymers and metal-organic frameworks (MOFs). The design of such ligands is crucial for developing new catalysts, functional materials, and analytical reagents. The specific geometry and electronic properties of the resulting metal complexes would be dictated by the coordination mode of the ligand and the nature of the metal ion. elsevierpure.commdpi.com
Corrosion Inhibition Mechanisms and Materials Protection
Pyridazinone derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid, which is common in industrial processes such as acid pickling. researchgate.netelectrochemsci.orgresearchgate.net The protective action of these compounds, including phenyl-substituted pyridazinones which are structurally related to this compound, stems from their ability to adsorb onto the metal surface. tandfonline.comresearchgate.net
This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby reducing the rate of corrosion. tandfonline.com The inhibition mechanism is typically a combination of physisorption and chemisorption. tandfonline.comresearchgate.net
Physisorption occurs through electrostatic interactions between the protonated inhibitor molecules (in the acidic solution) and the negatively charged steel surface. tandfonline.com
Chemisorption involves the sharing of electrons between the inhibitor and the metal. The nitrogen and oxygen heteroatoms in the pyridazinone and pyridine rings possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. tandfonline.com The π-electrons of the aromatic rings also contribute to this interaction. electrochemsci.org
Studies have shown that the inhibition efficiency of pyridazinone derivatives increases with their concentration, leading to greater surface coverage. electrochemsci.org Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| 6-phenylpyridazin-3(2H)one (PPO) | C38 Steel | 1 M HCl | >90% (at optimal concentration) |
| 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one (GP1) | Mild Steel | 1.0 M HCl | High (specific % not stated) |
| 3,6-di(pyridin-2-yl)pyridazine derivatives | Mild Steel | 1 M HCl | High (specific % not stated) |
Potential in Advanced Materials Science
The chemistry of pyridazine derivatives is of growing interest to materials scientists. scholarsresearchlibrary.com While specific research on this compound in this area is nascent, the inherent properties of the pyridazine structure suggest several potential applications. One of the documented uses for simple pyridazines is as a component in halogen-free flame retardant materials, indicating a potential for developing safer, more environmentally friendly polymers and composites. scholarsresearchlibrary.com
Furthermore, the ability of the this compound molecule to act as a ligand for metal ions could be exploited in the creation of advanced materials. scholarsresearchlibrary.com This could lead to the development of:
Coordination Polymers: Extended networks of metal ions linked by the pyridazinone ligand, which could have interesting magnetic, optical, or porous properties.
Functional Polymers: Incorporation of the pyridazinone moiety into polymer chains could impart specific functionalities, such as thermal stability, ion-binding capacity, or photo-responsiveness.
The combination of the thermally stable aromatic rings and the reactive nitrogen sites makes this class of compounds a promising platform for the design of novel materials with tailored properties for specialized applications.
Future Research Directions and Emerging Trends in 6 Pyridin 3 Yl 2h Pyridazin 3 One Chemistry
Innovations in Green Synthetic Chemistry for Pyridazinones
The principles of green chemistry are increasingly influencing the synthesis of pyridazinone derivatives, aiming to develop more environmentally benign and efficient processes. dcatvci.orgnih.gov Key goals include reducing or eliminating hazardous substances, preventing pollution at the molecular level, and improving energy efficiency by conducting reactions at ambient temperature and pressure. dcatvci.org Future research will likely focus on several key areas:
Renewable Feedstocks: A shift towards using renewable starting materials instead of depletable ones is a core tenet of green chemistry. dcatvci.org Research into synthesizing the pyridazinone core from bio-based precursors will be a significant area of exploration.
Catalytic Reactions: The use of catalysts is preferred over stoichiometric reagents to minimize waste. dcatvci.org The development of novel, highly efficient, and recyclable catalysts for pyridazinone synthesis will be a major research thrust. This includes exploring biocatalysis and nanocatalysis to enhance reaction rates and selectivity under mild conditions. researchgate.net
Safer Solvents and Reaction Conditions: The avoidance of hazardous solvents is a critical aspect of green synthesis. dcatvci.org Future methodologies will likely focus on utilizing water, supercritical fluids, or ionic liquids as reaction media. Microwave-assisted and ultrasound-promoted syntheses are also expected to become more prevalent, offering faster reaction times and often improved yields. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Future synthetic strategies for pyridazinones will be evaluated based on their process mass intensity (PMI) and other green metrics to ensure sustainability.
A noteworthy example of green chemistry in action is the development of a three-step asymmetric synthesis for a spiroketone intermediate, which significantly improved the yield and drastically reduced solvent and water usage. dcatvci.org
Exploration of Novel Reactivity Pathways and Mechanistic Insights
A deeper understanding of the reactivity of the 6-pyridin-3-yl-2H-pyridazin-3-one scaffold is crucial for the rational design of new derivatives with desired properties. Future research will delve into:
Domino and Multicomponent Reactions: One-pot synthesis of complex molecules from simple starting materials through domino or multicomponent reactions is a highly efficient strategy. researchgate.net Developing such reactions for the synthesis of diverse pyridazinone libraries will be a key focus.
Cycloaddition Reactions: [3+2] cycloaddition reactions involving mesoionic oxazolo-pyridazinones have been shown to be a viable route for the synthesis of new heterocyclic systems. mdpi.com Further exploration of different 1,3-dipoles and dipolarophiles will undoubtedly lead to the discovery of novel fused pyridazinone structures.
Mechanistic Studies: Detailed mechanistic investigations, employing both experimental techniques (like isotopic labeling) and computational methods, will be essential to unravel the intricacies of known and new reactions. For instance, understanding the mechanism of base-mediated deuteration of pyridyl compounds can allow for selective isotopic labeling. nih.govnih.govchemrxiv.org Such insights are critical for optimizing reaction conditions and predicting the outcomes of new transformations. Computational studies using density functional theory (DFT) can provide valuable information on the stability of intermediates and transition states, guiding the development of more efficient synthetic routes. nih.gov
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov For this compound chemistry, these technologies will play a pivotal role in:
Predictive Modeling: ML models, based on quantitative structure-property relationship (QSPR) principles, can be trained to predict various properties of pyridazinone derivatives, such as their biological activity, toxicity, or physicochemical characteristics. researchgate.netmdpi.com For example, ML models have been successfully used to predict the corrosion inhibition efficiency of pyridazine (B1198779) compounds. researchgate.net
Virtual Screening: AI and ML algorithms can be employed for high-throughput virtual screening of large compound libraries to identify promising candidates with desired properties, thereby accelerating the discovery process. nih.gov
De Novo Design: Generative AI models can be used to design novel pyridazinone structures with optimized properties. These models can learn the underlying patterns from existing data and generate new molecules that are predicted to be active and have favorable drug-like properties.
Synthesis Prediction: ML models are being developed to predict the optimal synthetic routes for target molecules, including pyridazinone derivatives. nih.gov This can save significant time and resources in the laboratory.
A study on predicting drug-induced kidney injury demonstrated the power of integrating physicochemical properties and off-target interactions into an AI/ML model, achieving high prediction accuracy. mdpi.com Another study showed a significant improvement in predicting the efficacy of pyridazine corrosion inhibitors by incorporating virtual samples generated by a kernel density estimation function into the ML model training. researchgate.net
Development of Advanced Spectroscopic Probes based on Pyridazinone Scaffolds
The unique photophysical properties of certain pyridazinone derivatives make them attractive candidates for the development of advanced spectroscopic probes. Future research in this area will likely focus on:
Fluorescent Probes: Designing and synthesizing novel pyridazinone-based fluorescent probes for the detection of biologically important species such as metal ions, anions, and reactive oxygen species. The sensitivity and selectivity of these probes can be fine-tuned by modifying the substituents on the pyridazinone and pyridine (B92270) rings.
Bioimaging Agents: Developing pyridazinone-based probes for in vitro and in vivo imaging applications. These probes could be used to visualize specific cellular organelles or to monitor dynamic biological processes.
Spectroscopic Characterization: The synthesis of novel pyridazinone derivatives will continue to be accompanied by thorough spectroscopic characterization using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm their structures. nih.govresearchgate.netsemanticscholar.org Advanced techniques like heteronuclear multiple bond correlation (HMBC) are crucial for distinguishing between isomers. mdpi.com
Synergistic Experimental and Computational Research Paradigms
The future of chemical research lies in the seamless integration of experimental and computational approaches. For this compound chemistry, this synergy will be crucial for:
Rational Design: Computational modeling, including molecular docking and molecular dynamics simulations, can be used to predict the binding modes of pyridazinone derivatives with biological targets, guiding the design of more potent and selective inhibitors. acs.org
Mechanistic Elucidation: As mentioned earlier, computational studies can provide invaluable insights into reaction mechanisms, complementing experimental findings. researchgate.net
Property Prediction: DFT calculations can be used to predict various molecular properties, such as frontier molecular orbital energies and molecular electrostatic potential maps, which can be correlated with experimental observations of reactivity and biological activity. nih.govresearchgate.net
Recent studies have demonstrated the power of this combined approach, where the synthesis and biological evaluation of novel pyridazinone derivatives were supported by extensive computational investigations, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 6-pyridin-3-yl-2H-pyridazin-3-one, and how can their efficiency be validated?
The compound is typically synthesized via cyclocondensation of pyridine-carboxylic acid derivatives with hydrazines or via substitution reactions on preformed pyridazinone scaffolds. Key validation steps include:
- Purity Analysis : Use HPLC with UV detection (e.g., C18 reverse-phase column, acetonitrile/water mobile phase) to confirm ≥95% purity .
- Structural Confirmation : Employ -NMR (e.g., δ 8.5–9.0 ppm for pyridazine protons) and FT-IR (e.g., C=O stretch at ~1650 cm) .
- Yield Optimization : Track reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) frameworks to maximize efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–C = 1.394–1.520 Å) and torsion angles to confirm regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 190.06) and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition temperature >200°C) for storage recommendations .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridazinone substitution reactions be addressed?
Contradictions in substitution patterns (e.g., 4- vs. 6-position selectivity) arise from electronic and steric factors. Methodological solutions include:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites based on frontier molecular orbitals .
- Directed Metalation : Use directing groups (e.g., sulfonyl or boronic acid) to control C–H functionalization .
- Microwave-Assisted Synthesis : Enhances reaction control (e.g., 100°C, 30 min) for improved regioselectivity .
Q. What strategies resolve discrepancies in reported biological activity data for pyridazinone derivatives?
Conflicting results (e.g., antiplatelet vs. cardiotonic effects) may stem from assay variability or impurity profiles. Recommended approaches:
- Standardized Bioassays : Use NIH/WHO-recommended protocols (e.g., ADP-induced platelet aggregation for antiplatelet activity) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites interfering with in vitro/in vivo correlations .
- Structure-Activity Relationship (SAR) Re-evaluation : Compare substituent effects across studies (e.g., 6-aryl vs. 6-alkyl groups) .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- ADMET Prediction : SwissADME or ADMETLab to estimate logP (~1.5), aqueous solubility (~2.1 mg/mL), and CYP450 inhibition risks .
- Molecular Dynamics Simulations : GROMACS to model blood-brain barrier permeability (e.g., PMF profiles for passive diffusion) .
Data Contradiction Analysis
Q. Why do melting points vary across literature reports for this compound?
Discrepancies (e.g., 180–190°C) may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .
- Impurity Thresholds : Recrystallize samples from DMSO/ethanol mixtures and re-test .
Methodological Recommendations
- For Structural Ambiguities : Combine X-ray crystallography with -NMR DEPT experiments .
- For Bioactivity Conflicts : Validate assays using positive controls (e.g., aspirin for antiplatelet studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
